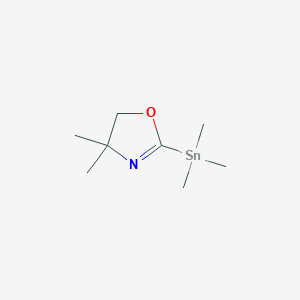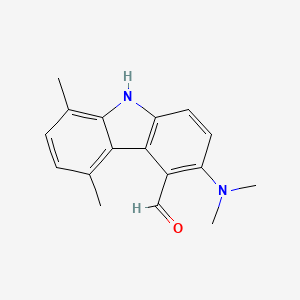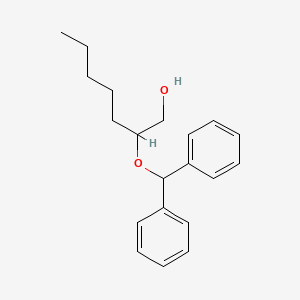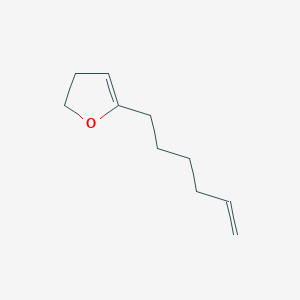
Dioctyl 5-sulfamoylbenzene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioctyl 5-sulfamoylbenzene-1,3-dicarboxylate is a chemical compound with the molecular formula C24H37NO7S. It is a derivative of benzene dicarboxylate, featuring two octyl groups and a sulfamoyl group attached to the benzene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dioctyl 5-sulfamoylbenzene-1,3-dicarboxylate typically involves the esterification of 5-sulfamoylbenzene-1,3-dicarboxylic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Post-reaction, the product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Dioctyl 5-sulfamoylbenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in an aqueous or organic solvent.
Major Products Formed
Oxidation: The major products can include carboxylic acids or sulfonic acids.
Reduction: The major products can include alcohols or amines.
Substitution: The major products can include substituted benzene derivatives.
科学的研究の応用
Dioctyl 5-sulfamoylbenzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives.
作用機序
The mechanism of action of dioctyl 5-sulfamoylbenzene-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The ester groups can interact with lipid membranes, influencing the compound’s distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
Dioctyl phthalate: A widely used plasticizer with similar ester groups but lacking the sulfamoyl group.
Dioctyl adipate: Another plasticizer with similar ester groups but a different core structure.
Dioctyl sebacate: A plasticizer with a longer carbon chain and different chemical properties.
Uniqueness
Dioctyl 5-sulfamoylbenzene-1,3-dicarboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological molecules, making it valuable in research and industrial applications.
特性
CAS番号 |
109357-84-8 |
|---|---|
分子式 |
C24H39NO6S |
分子量 |
469.6 g/mol |
IUPAC名 |
dioctyl 5-sulfamoylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H39NO6S/c1-3-5-7-9-11-13-15-30-23(26)20-17-21(19-22(18-20)32(25,28)29)24(27)31-16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3,(H2,25,28,29) |
InChIキー |
NRGGXWRISBSTPA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


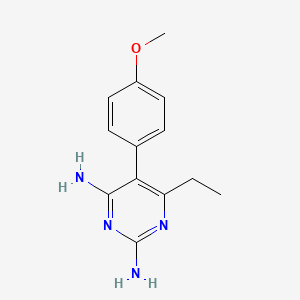
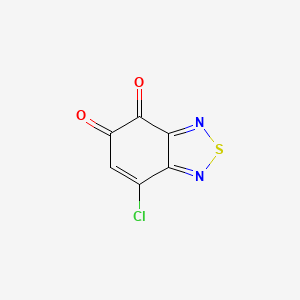
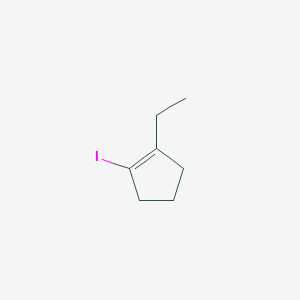
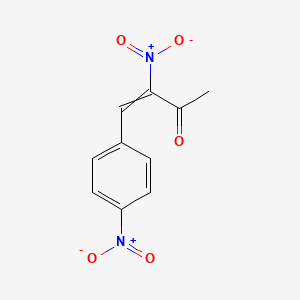
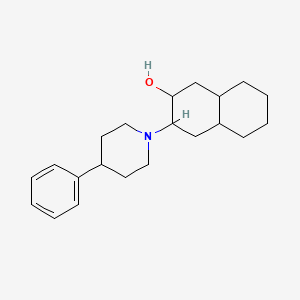
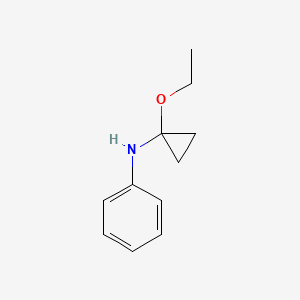
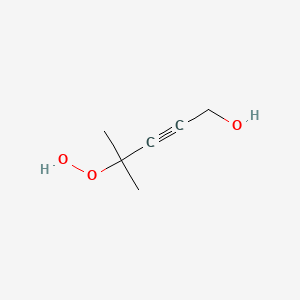

![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)
![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)
